molecular formula C10H10O2 B8764903 4-(3-Hydroxyphenyl)but-3-en-2-one

4-(3-Hydroxyphenyl)but-3-en-2-one

Cat. No.: B8764903
M. Wt: 162.18 g/mol
InChI Key: BQQMTVHCRIOEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxyphenyl)but-3-en-2-one is a high-purity chemical compound offered for research and development applications. This compound, an unsaturated ketone, serves as a valuable synthetic intermediate in organic chemistry and medicinal research. Its structure features a reactive α,β-unsaturated carbonyl system, making it a versatile precursor for cyclization reactions and the synthesis of more complex molecular architectures . Researchers utilize this scaffold in the exploration of novel pharmaceutical agents and bioactive molecules, building upon studies conducted with its structural isomer, 4-(4-Hydroxyphenyl)but-3-en-2-one (p-hydroxybenzalacetone), which is a known precursor in the biosynthesis of natural products like raspberry ketone . It is supplied with a guaranteed purity of >98.0% (by GC) and should be stored in a cool, dark place at room temperature to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-(3-hydroxyphenyl)but-3-en-2-one

InChI

InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3

InChI Key

BQQMTVHCRIOEDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs, their substituents, synthesis methods, and applications:

Compound Substituent(s) Synthesis Method Key Properties/Applications Reference
4-(3-Hydroxyphenyl)but-3-en-2-one 3-hydroxyphenyl Aldol condensation (3-hydroxybenzaldehyde + acetone) UV-Vis absorption for sunscreen; precursor for retro-curcuminoids
Dehydrozingerone (4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one) 4-hydroxy-3-methoxyphenyl Aldol condensation (vanillin + acetone) Antioxidant, anti-inflammatory; structural mimic of curcuminoids
4-(4-Hydroxyphenyl)but-3-en-2-one 4-hydroxyphenyl Aldol condensation (4-hydroxybenzaldehyde + acetone) Intermediate in heterocycle synthesis (e.g., dihydropyridones)
4-(4-Nitrophenyl)but-3-en-2-one 4-nitrophenyl Aldol condensation (4-nitrobenzaldehyde + acetone) Strong electron-withdrawing group; UV-Vis λmax = 323 nm
4-(4-Dimethylaminophenyl)but-3-en-2-one 4-dimethylaminophenyl Aldol condensation (4-dimethylaminobenzaldehyde + acetone) Electron-donating group; nonlinear optical properties; UV-Vis λmax = 375 nm
4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one 4-hydroxyphenylsulfanyl Substitution reaction Antimelanoma activity; bifunctional agent with sulfur-enhanced reactivity
Heterocyclic Derivatives (e.g., 4-(3-phenylisoxazol-5-yl)but-3-en-2-one) Isoxazole, pyridyl, furan groups Oxidative RORC reaction or heterocycle coupling Catalytic intermediates; exploration in microwave-assisted synthesis

Structural and Electronic Effects on Properties

Substituent Position
  • Meta vs. For example, the para-hydroxyl in 4-(4-hydroxyphenyl)but-3-en-2-one facilitates cyclization reactions to form oxygen-bridged dihydropyridones . In Dehydrozingerone, the para-hydroxy and meta-methoxy groups enhance resonance stabilization, mimicking curcumin’s bioactive structure .
Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Dimethylaminophenyl: The dimethylamino group (electron-donating) shifts UV-Vis absorption to 375 nm, making it suitable for nonlinear optical applications .
  • 4-Nitrophenyl : The nitro group (electron-withdrawing) reduces λmax to 323 nm and increases chemical reactivity in conjugate addition reactions .

Q & A

Q. What are the optimized synthetic routes for 4-(3-Hydroxyphenyl)but-3-en-2-one, and how do reaction conditions influence yield?

The compound is synthesized via Claisen–Schmidt condensation between 3-hydroxybenzaldehyde and acetone under acidic conditions. Evidence from a similar synthesis (yield: 52%) highlights the use of ethanol as a solvent and thionyl chloride (SOCl₂) as a catalyst . Key factors affecting yield include:

  • Temperature control (reflux at ~80°C).
  • Molar ratio of aldehyde to ketone (typically 1:1.2).
  • Reaction time (24–48 hours).
  • Acid catalysts (e.g., HCl, SOCl₂) to promote aldol condensation and dehydration .

Q. How is this compound characterized structurally?

Standard characterization methods include:

  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.
  • NMR : 1H^1H NMR reveals the α,β-unsaturated ketone system (δ 6.5–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl group adjacent to carbonyl) .
  • Mass spectrometry : Molecular ion peak at m/z 176.1 (C₁₁H₁₂O₂) .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally analogous compounds (e.g., 4-(3,4-dimethoxyphenyl)but-3-en-2-one) exhibit:

  • Antifungal activity via inhibition of ergosterol biosynthesis.
  • Melanogenesis modulation by upregulating tyrosinase expression in B16F10 melanoma cells .
  • Cytotoxic potential against specific cancer cell lines, though structure-activity relationships (SAR) require further validation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

  • Density Functional Theory (DFT) : Models the electron-deficient α,β-unsaturated ketone, predicting nucleophilic attack sites (e.g., Michael addition).
  • Molecular docking : Simulates interactions with biological targets (e.g., tyrosinase active site) using software like AutoDock Vina. Substituent positioning (e.g., hydroxyl group at C3) enhances hydrogen bonding with residues like His367 .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Challenges include:

  • Crystal twinning due to planar geometry.
  • Weak hydrogen bonding from the hydroxyl group (3-OH), complicating lattice formation. Methodological solution :
  • Use SHELXL for high-resolution refinement, leveraging restraints for disordered regions.
  • Apply SHELXE for experimental phasing in low-symmetry space groups (e.g., P2₁/c) .

Q. How do substituent variations (e.g., Cl vs. OH) on the phenyl ring alter biological efficacy?

SAR studies on analogs reveal:

  • Electron-withdrawing groups (Cl) : Enhance antifungal activity by increasing electrophilicity of the ketone.
  • Hydroxyl groups : Improve melanogenesis modulation via hydrogen bonding with tyrosinase. Example: 4-(3,5-Dichlorophenyl)but-3-en-2-one shows higher antifungal activity than the methoxy-substituted analog .

Q. How should researchers resolve contradictions in reported bioactivity data?

Contradictions may arise from:

  • Cell line variability (e.g., B16F10 vs. HaCaT cells).
  • Assay conditions (e.g., concentration ranges, incubation times). Methodological recommendations :
  • Validate results using orthogonal assays (e.g., MTT and trypan blue exclusion for cytotoxicity).
  • Perform dose-response curves (IC₅₀) with 95% confidence intervals .

Methodological Tables

Table 1: Synthetic Yields of Analogous Compounds

CompoundYieldCatalystReference
This compound52%SOCl₂
4-(3,5-Dichlorophenyl)but-3-en-2-one68%HCl
4-(4-Nitrophenyl)but-3-en-2-one45%H₂SO₄

Table 2: Key Spectroscopic Data

TechniqueKey PeaksAssignment
1H^1H NMRδ 7.2–7.4 (m, 3H), δ 6.8 (d, J=16 Hz)Aromatic and enone protons
FT-IR1685 cm⁻¹, 3200 cm⁻¹C=O, O–H stretches

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